molecular formula C21H25N5O4 B2814217 Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate CAS No. 893960-33-3

Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

Cat. No.: B2814217
CAS No.: 893960-33-3
M. Wt: 411.462
InChI Key: OBUDOTKDZGMXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.

    Introduction of the Benzoate Group: This step involves the esterification of the purine derivative with ethyl benzoate under acidic or basic conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathways: The compound may affect various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents attached to the purine or benzoate groups.

    Purine derivatives: Compounds with a purine core but different functional groups, such as caffeine or theobromine.

    Benzoate esters: Compounds with a benzoate ester group but different core structures, such as methyl benzoate or ethyl benzoate.

Properties

CAS No.

893960-33-3

Molecular Formula

C21H25N5O4

Molecular Weight

411.462

IUPAC Name

ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C21H25N5O4/c1-5-30-19(28)14-6-8-15(9-7-14)24-10-11-25-16-17(22-20(24)25)23(4)21(29)26(18(16)27)12-13(2)3/h6-9,13H,5,10-12H2,1-4H3

InChI Key

OBUDOTKDZGMXTF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.